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Compound of Interest

Compound Name: Diosmetin-d3

Cat. No.: B564487 Get Quote

Disclaimer: A comprehensive literature search for preliminary studies on Diosmetin-d3 in cell

culture models did not yield any publications focused on its biological activity. Diosmetin-d3 is

the deuterated form of diosmetin and is primarily utilized as an internal standard for analytical

purposes, such as in mass spectrometry-based assays, to ensure accurate quantification of the

parent compound, diosmetin.[1] Given the absence of biological data on Diosmetin-d3, this

technical guide will focus on the preliminary studies of its non-deuterated counterpart,

Diosmetin, to provide insights into its potential effects in cell culture systems.

This guide is intended for researchers, scientists, and drug development professionals

interested in the cellular and molecular mechanisms of diosmetin, a naturally occurring

flavonoid found in citrus fruits and other plants.[2][3][4] It has been investigated for its potential

anticancer, anti-inflammatory, and antioxidant properties.[2][4][5]

Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on diosmetin

across different cancer cell lines.

Table 1: Effects of Diosmetin on Cell Viability and Proliferation
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Cell Line
Cancer
Type

Assay
Concentrati
on(s)

Effect
Reference(s
)

HepG2
Hepatocellula

r Carcinoma
MTT Assay

1, 2, 5, 10,

15, 20 µg/ml

(24h)

Dose-

dependent

inhibition of

cell

proliferation

[1]

MDA-MB-231
Breast

Cancer

Cell Viability

Assay

10, 30, 50 µM

(24h)

Significant

concentration

-dependent

reduction in

cell viability

[3]

Saos-2,

U2SO

Osteosarcom

a
MTT Assay

30, 90 µM

(24h)

Dose-

dependent

inhibition of

cell viability

[6]

A2780,

SKOV3

Ovarian

Cancer
CCK8 Assay

10, 20, 40 µM

(24h)

Inhibition of

cell viability
[7]

HepG2,

HCC-LM3

Hepatocellula

r Carcinoma

Proliferation

Assay

0, 5, 10, 15

µg/mL (24h)

Concentratio

n-dependent

inhibition of

proliferation

[8]

MDA-MB 468
Breast

Cancer

Proliferation

Assay
10 µM (48h)

Inhibition of

proliferation
[9]

Table 2: Diosmetin-Induced Apoptosis
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Cell Line
Cancer
Type

Assay
Concentrati
on(s)

Key
Findings

Reference(s
)

HepG2
Hepatocellula

r Carcinoma

Flow

Cytometry

(Annexin

V/PI)

10, 20 µg/ml

(24h)

Apoptosis

rates:

25.6±4.8%

and

37.6±6.1%

vs. 8.8±0.7%

(control)

[1]

LNCaP
Prostate

Cancer
Western Blot 10, 20 µM

Increased

cleaved

caspase-3

(144.37% at

10µM,

143.37% at

20µM) and

cleaved

PARP (>10-

fold at 10µM,

>30-fold at

20µM)

[10]

PC-3
Prostate

Cancer
Western Blot 10, 20 µM

Increased

cleaved

caspase-3

(>1.5-fold at

10µM, >6-fold

at 20µM) and

cleaved

PARP (>4-

fold at 10µM,

>17-fold at

20µM)

[10]

MDA-MB-231 Breast

Cancer

Flow

Cytometry

10, 30, 50 µM

(24h)

Dose-

dependent

[3]
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(Annexin V-

FITC/PI)

increase in

apoptosis

HepG2
Hepatocellula

r Carcinoma

Flow

Cytometry

(Annexin V-

FITC/PI)

0, 5, 10, 15

µg/mL (24h)

Dose-

dependent

induction of

apoptosis

[8]

Table 3: Effects of Diosmetin on Cell Cycle Distribution

Cell Line
Cancer
Type

Assay
Concentrati
on(s)

Effect
Reference(s
)

LNCaP, PC-3
Prostate

Cancer

Cell Cycle

Analysis
Not specified

G1 and S

phase arrest
[10]

MDA-MB-231
Breast

Cancer
Not specified 10, 30, 50 µM

G0/G1 phase

arrest
[3]

HepG2
Hepatocellula

r Carcinoma

Cell Cycle

Assay

0, 5, 10, 15

µg/mL

G2/M phase

arrest
[8]

MDA-MB 468
Breast

Cancer
Not specified 10 µM (48h) G1 arrest [9]

Experimental Protocols
Cell Culture

HepG2 (Hepatocellular Carcinoma): Cells are maintained in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS) and cultured at 37°C in a humidified

atmosphere of 5% CO2.[1]

LNCaP and PC-3 (Prostate Cancer): LNCaP cells are cultured in RPMI-1640 with 10% FBS,

while PC-3 cells are cultured in RPMI-1640 with 5% FBS, both at 37°C with 5% CO2.[10]

MDA-MB-231 (Breast Cancer): The specific culture conditions are not detailed in the

provided search results but typically involve standard media like DMEM or RPMI-1640 with

FBS and antibiotics.
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Saos-2 and U2SO (Osteosarcoma): Cells are cultivated in DMEM medium containing 10%

FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.[6]

Cell Proliferation/Viability Assays
MTT Assay: 1x10^4 cells/well are seeded in a 96-well plate. After 24 hours, the medium is

replaced with fresh medium containing various concentrations of diosmetin (e.g., 1, 2, 5, 10,

15, or 20 µg/ml) and incubated for a specified time (e.g., 24 hours). Cell proliferation is then

assessed using the MTT reagent.[1]

CCK8 Assay: Used to assess the viability of ovarian cancer cells (A2780, SKOV3) after

treatment with diosmetin (0, 10, 20, or 40 µM) for 24 hours.[7]

Apoptosis Assays
Annexin V-FITC/PI Double Staining: This flow cytometry-based method is used to quantify

apoptosis. Cells are treated with diosmetin, harvested, washed, and then stained with

Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol before

analysis by flow cytometry.[1]

Western Blot Analysis
Protocol: After treatment with diosmetin, cells are lysed, and protein concentrations are

determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a

PVDF membrane. The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., Bax, Bcl-2, caspase-3, p53, mTOR pathway proteins), followed

by incubation with a secondary antibody. Protein bands are visualized using an enhanced

chemiluminescence detection system. GAPDH is often used as a loading control.[1][10]

Cell Cycle Analysis
Protocol: Untreated and diosmetin-treated cells are harvested and fixed, typically with cold

ethanol. The fixed cells are then stained with a DNA-binding dye, such as propidium iodide,

and analyzed by flow cytometry to determine the percentage of cells in different phases of

the cell cycle (G0/G1, S, G2/M).[10]

Signaling Pathways and Mechanisms of Action
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Diosmetin has been shown to modulate several key signaling pathways involved in cancer cell

proliferation, survival, and apoptosis.

Intrinsic Apoptosis Pathway
Diosmetin induces apoptosis in several cancer cell lines by modulating the balance of pro- and

anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic

proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[1][10] This shift

in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and

subsequent activation of the caspase cascade, including caspase-9 and the executioner

caspase-3.[3] The tumor suppressor protein p53 is also often upregulated by diosmetin, which

can further promote apoptosis.[1][2]

Diosmetin

p53

Bax/Bak

Bcl-2

Mitochondrion permeabilization Caspase-9 Cytochrome c release Caspase-3 activation Apoptosis execution
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Caption: Diosmetin-induced intrinsic apoptosis pathway.

mTOR Signaling Pathway
In hepatocellular carcinoma cells (HepG2), diosmetin has been shown to induce autophagy by

regulating the mTOR signaling pathway.[1] It inhibits the phosphorylation of key proteins in this

pathway, including mTOR, PI3K, and S6k, while increasing the expression of AMPK.[1] This

inhibition of the mTOR pathway leads to the upregulation of autophagy markers like LC3-II and

Beclin-1.[1]
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Caption: Diosmetin's regulation of the mTOR signaling pathway.

Cell Cycle Regulation
Diosmetin can induce cell cycle arrest at different phases in various cancer cell types. For

instance, it causes G1 and S phase arrest in prostate cancer cells and G2/M phase arrest in

hepatocellular carcinoma cells.[8][10] This is often associated with the downregulation of key

cell cycle regulatory proteins such as Cyclin B1 and cdc2.[8]

Cell Treatment Analysis Outcome
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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